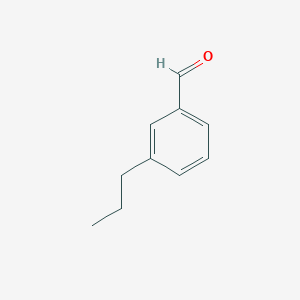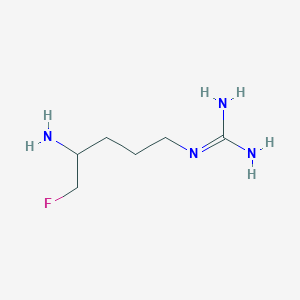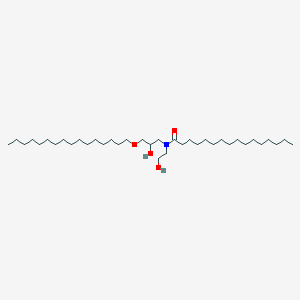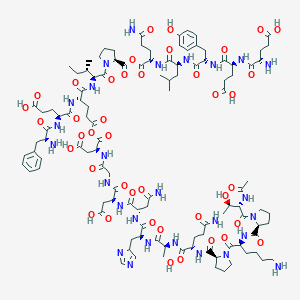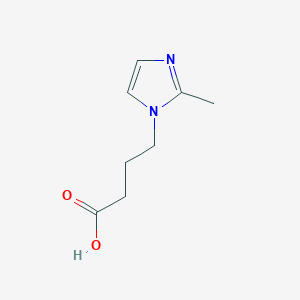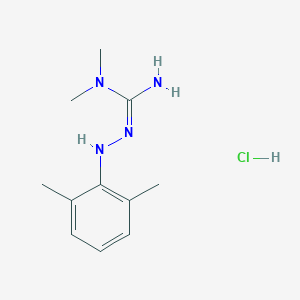
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-(2-methylpiperidino)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-(2-methylpiperidino)-1-propanone, commonly known as PMK-BMDP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of cathinones, which are psychoactive substances that have stimulant properties.
Applications De Recherche Scientifique
PMK-BMDP has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Researchers are exploring the use of PMK-BMDP as a potential treatment for various mental health disorders, including depression, anxiety, and addiction. Additionally, PMK-BMDP has shown promising results in preclinical studies as a potential treatment for Parkinson's disease.
Mécanisme D'action
PMK-BMDP acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI), which means that it increases the levels of these neurotransmitters in the brain. This leads to increased stimulation of the central nervous system, resulting in increased alertness, focus, and energy.
Biochemical and Physiological Effects:
PMK-BMDP has been shown to have various biochemical and physiological effects on the body. Studies have shown that PMK-BMDP increases heart rate, blood pressure, and body temperature. Additionally, PMK-BMDP has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can lead to increased feelings of pleasure and euphoria.
Avantages Et Limitations Des Expériences En Laboratoire
PMK-BMDP has several advantages for lab experiments, including its high potency and selectivity. Additionally, PMK-BMDP has a relatively long half-life, which makes it useful for studying the long-term effects of the compound. However, PMK-BMDP has several limitations, including its potential for abuse and toxicity.
Orientations Futures
There are several future directions for research on PMK-BMDP. Researchers are exploring the use of PMK-BMDP as a potential treatment for various mental health disorders, including depression, anxiety, and addiction. Additionally, researchers are investigating the potential use of PMK-BMDP as a neuroprotective agent for Parkinson's disease. Further research is needed to fully understand the potential applications and limitations of PMK-BMDP.
In conclusion, PMK-BMDP is a synthetic compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications and limitations of PMK-BMDP.
Méthodes De Synthèse
PMK-BMDP can be synthesized using various methods, including the Leuckart-Wallach reaction, reductive amination, and Mannich reaction. The most commonly used method for synthesizing PMK-BMDP is the Mannich reaction, which involves the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with formaldehyde and 2-methylpiperidine. The resulting product is then treated with hydrochloric acid to obtain PMK-BMDP.
Propriétés
| 102071-87-4 | |
Formule moléculaire |
C18H26N2O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-1-(2-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C18H26N2O3/c1-14-6-4-5-11-20(14)18(21)9-10-19-12-15-13-22-16-7-2-3-8-17(16)23-15/h2-3,7-8,14-15,19H,4-6,9-13H2,1H3 |
Clé InChI |
ZHNLBPRYSWJOSV-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)CCNCC2COC3=CC=CC=C3O2 |
SMILES canonique |
CC1CCCCN1C(=O)CCNCC2COC3=CC=CC=C3O2 |
Synonymes |
3-(7,10-dioxabicyclo[4.4.0]deca-1,3,5-trien-9-ylmethylamino)-1-(2-meth yl-1-piperidyl)propan-1-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



